Product packaging for 3,6-Dimethoxy-2-nitrobenzamide(Cat. No.:CAS No. 26002-58-4)

3,6-Dimethoxy-2-nitrobenzamide

Cat. No.: B187043
CAS No.: 26002-58-4
M. Wt: 226.19 g/mol
InChI Key: IIVVGIHHLJDOIE-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-nitrobenzamide is a nitro-substituted benzamide compound of interest in organic chemistry and medicinal chemistry research. The nitrobenzamide scaffold is recognized in scientific literature for its relevance in the development of novel pharmacological agents, particularly in the context of anti-infective research. While specific biological data for this isomer is not widely reported in the public domain, structurally related dinitrobenzamides and nitrobenzamides have been identified as a promising class of compounds with potent antitubercular activity . These related compounds are known to act as covalent inhibitors of the essential Mycobacterium tuberculosis enzyme DprE1, a key target in the search for new tuberculosis treatments . The mechanism involves the reduction of the nitro group to a nitroso intermediate, which then forms a covalent adduct with a cysteine residue in the enzyme's active site, leading to its irreversible inhibition and disruption of bacterial cell wall biosynthesis . The presence of methoxy substituents on the aromatic ring of this compound contributes to its distinct electronic and steric profile, making it a valuable building block for researchers exploring structure-activity relationships, synthetic methodology, and the design of new bioactive molecules within this chemical space.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O5 B187043 3,6-Dimethoxy-2-nitrobenzamide CAS No. 26002-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-15-5-3-4-6(16-2)8(11(13)14)7(5)9(10)12/h3-4H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVVGIHHLJDOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358478
Record name 2-nitro-3,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26002-58-4
Record name 3,6-Dimethoxy-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26002-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-nitro-3,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,6 Dimethoxy 2 Nitrobenzamide and Structural Analogues

Classical and Contemporary Synthetic Routes to 2-Nitrobenzamides

The construction of the 2-nitrobenzamide (B184338) scaffold can be achieved through several established and emerging synthetic pathways. These methods offer flexibility in starting materials and reaction conditions, allowing for the synthesis of a diverse range of substituted benzamides.

Acylation-Nitration Sequences

A traditional and widely used approach for the synthesis of nitrobenzamides involves a two-step process of acylation followed by nitration. In this sequence, a substituted benzene (B151609) ring is first acylated to introduce the amide functionality, and the resulting benzamide (B126) is then nitrated to install the nitro group at the desired position.

For instance, the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide can be conceptually approached through the acylation of 4-chloro-2,5-dimethoxyaniline (B1194742) with 2-nitrobenzoyl chloride. The latter is typically prepared by the nitration of benzoic acid, followed by chlorination with an agent like thionyl chloride. vulcanchem.com This method highlights the modularity of the approach, where different anilines and benzoyl chlorides can be combined to generate a variety of nitrobenzamide derivatives.

The order of these steps is crucial. For example, in the synthesis of p-nitropropylbenzene from benzene, a Friedel-Crafts acylation is performed before nitration. This is because the acyl group is a deactivating group, and its presence on the benzene ring directs the incoming nitro group to the meta position. If the nitration were performed first, the subsequent Friedel-Crafts reaction would be hindered by the strongly deactivating nitro group. libretexts.org

Amination Approaches

Amination represents another key strategy for the synthesis of nitrobenzamides. This approach typically involves the reaction of a carboxylic acid or its derivative with an amine to form the amide bond.

A common method involves the amination of 2-nitrobenzoic acids. For example, N-substituted 5-nitroanthranilic acid derivatives have been synthesized through the microwave-assisted, regioselective amination of 2-chloro-5-nitrobenzoic acid with various aliphatic and aromatic amines. This reaction proceeds without the need for a catalyst or solvent, offering high yields in short reaction times. acs.orgacs.orgscispace.com Similarly, N-arylanthranilic acid derivatives can be prepared by the amination of 2-chloro-5-nitrobenzoic acid with different arylamines in superheated water with potassium carbonate as a base. researchgate.net

The direct amidation of 2-nitrobenzoic acid itself can also be employed. This often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with an amine to form the desired benzamide.

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical alternative to traditional multi-step syntheses. These reactions involve the combination of three or more reactants in a single pot to form a complex product, thereby reducing the number of synthetic steps and purification procedures.

One notable example is the transition-metal-free MCR involving arynes, isocyanides, and water to produce benzamide derivatives. organic-chemistry.orgacs.orgnih.gov This method provides a practical route to N-substituted benzamides under mild conditions. Another innovative MCR involves a palladium-catalyzed process where o-nitrobenzamides react with alcohols to yield 2-substituted quinazolin-4(3H)-ones. rsc.org While the final product is a fused heterocyclic system, the initial steps involve the in-situ formation of a more complex benzamide derivative. These MCRs highlight the power of this strategy in rapidly building molecular complexity from simple starting materials.

Targeted Synthesis of Dimethoxy-Substituted Nitrobenzamide Frameworks

The synthesis of specifically substituted nitrobenzamides, such as those bearing dimethoxy groups, often requires tailored synthetic routes that accommodate the electronic and steric properties of the substituents.

Preparation from Dimethoxyanilines and Benzoic Acid Derivatives

A straightforward approach to dimethoxy-substituted nitrobenzamides involves the coupling of a dimethoxyaniline with a nitro-substituted benzoic acid derivative. For the synthesis of N-(2,4-dimethoxyphenyl)-3-nitrobenzamide, 2,4-dimethoxyaniline (B45885) is nitrated to form 2,4-dimethoxy-3-nitroaniline. This intermediate is then reacted with benzoyl chloride to yield the final product. smolecule.com

In a similar vein, the synthesis of benzanilides can be achieved by reacting a dimethoxyaniline with a nitro-substituted benzoic acid in the presence of a coupling agent or after converting the acid to its more reactive acyl chloride. For example, the reaction of 3,5-dimethoxyaniline (B133145) with 2-amino-3-nitrobenzoic acid using thionyl chloride has been reported to produce the corresponding benzanilide. clockss.org

Starting Material 1Starting Material 2Product
2,4-DimethoxyanilineBenzoyl Chloride (following nitration of the aniline)N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
3,5-Dimethoxyaniline2-Amino-3-nitrobenzoic acidBenzanilide derivative
4-Chloro-2,5-dimethoxyaniline2-Nitrobenzoyl chlorideN-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Derivatization from 3,6-Dimethoxy-2-nitrobenzaldehyde (B174978) or 4,5-Dimethoxy-2-nitrobenzoic Acid Precursors

The target compound, 3,6-dimethoxy-2-nitrobenzamide, can be conceptually synthesized from precursors such as 3,6-dimethoxy-2-nitrobenzaldehyde or 4,5-dimethoxy-2-nitrobenzoic acid.

The synthesis of 3,6-dimethoxy-2-nitrobenzaldehyde itself has been a subject of study, with efficient and reproducible methods being developed. researchgate.net Once obtained, the aldehyde could be oxidized to the corresponding carboxylic acid, 3,6-dimethoxy-2-nitrobenzoic acid. This acid can then be converted to the amide, this compound, through standard amidation procedures, such as reaction with ammonia (B1221849) after activation of the carboxylic acid.

Alternatively, starting from 4,5-dimethoxy-2-nitrobenzoic acid, which can be prepared by the nitration of 3,4-dimethoxybenzoic acid chemicalbook.com, one could envision a series of reactions to arrive at the desired isomer. However, a more direct route would be the amidation of 4,5-dimethoxy-2-nitrobenzoic acid to form 4,5-dimethoxy-2-nitrobenzamide (B1586824), a structural isomer of the target compound. chemicalbook.com This acid has also been used in the synthesis of various derivatives, including organotin complexes. researchgate.net The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide demonstrates the use of 4,5-dimethoxy-2-nitrobenzamide as a building block. ontosight.ai

The conversion of 4,5-dimethoxy-2-nitrobenzoic acid to 5-hydroxy-4-methoxy-2-nitrobenzoic acid has been documented, involving reaction with a base. google.com This highlights the reactivity of the methoxy (B1213986) groups under certain conditions.

PrecursorIntermediateTarget Compound/Analog
3,6-Dimethoxy-2-nitrobenzaldehyde3,6-Dimethoxy-2-nitrobenzoic acidThis compound
4,5-Dimethoxy-2-nitrobenzoic acid4,5-Dimethoxy-2-nitrobenzamideStructural isomer of the target compound
3,4-Dimethoxybenzoic acid4,5-Dimethoxy-2-nitrobenzoic acidPrecursor for analogs

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and other benzamides is crucial for developing sustainable manufacturing processes. rsc.orgathensjournals.gr These principles provide a framework for chemists to design products and processes that minimize the use and generation of hazardous substances. seventhgeneration.comijrpc.com

Key principles applicable to benzamide synthesis include:

Waste Prevention: Designing syntheses to prevent waste is a primary goal. seventhgeneration.comacs.org This can be achieved by using highly efficient and selective reactions that produce minimal by-products.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard, as catalysts are used in small amounts and can facilitate many reaction cycles. seventhgeneration.comacs.org

Use of Catalysis: Catalytic reagents are preferable to stoichiometric reagents because they minimize waste. acs.org The use of recoverable and reusable catalysts, such as heterogeneous catalysts, further enhances the green credentials of a synthetic process. orientjchem.orgresearchgate.net

Safer Solvents and Reaction Conditions: The choice of solvent is critical. Green chemistry encourages avoiding or replacing hazardous solvents with safer alternatives, or ideally, conducting reactions under solvent-free conditions. seventhgeneration.com Additionally, running reactions at ambient temperature and pressure reduces energy consumption. seventhgeneration.com

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating methods. seventhgeneration.comajgreenchem.com This technique provides rapid and uniform heating, leading to higher yields and cleaner reactions. ajgreenchem.com

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org

Advanced Catalytic Systems in Benzamide Synthesis

The synthesis of benzamides has been significantly advanced by the development of novel catalytic systems. These catalysts offer higher efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Heterogeneous Catalysis (e.g., SBA-Pr-SO3H)

Heterogeneous catalysts are gaining considerable interest in organic synthesis due to their operational simplicity and environmental benefits. redalyc.org Sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) has emerged as a highly effective, reusable solid acid catalyst for various organic transformations, including the synthesis of benzamide derivatives. orientjchem.orgresearchgate.netresearchgate.net

SBA-15, a nanoporous silica with a hexagonal structure, high surface area, and large pores, serves as the support. redalyc.orgscielo.org.mx Functionalizing it with sulfonic acid groups creates a powerful and stable solid acid catalyst. researchgate.net This catalyst has been successfully used in the condensation reaction of 2-aminobenzamide (B116534) with aromatic benzoyl chlorides to produce benzamide derivatives in good to excellent yields under solvent-free conditions. orientjchem.org A key advantage of SBA-Pr-SO3H is its facile recovery by simple filtration and its ability to be reused for several cycles without a significant loss of catalytic activity. orientjchem.orgscielo.org.mx

The use of SBA-Pr-SO3H as a "nano-reactor" offers several benefits:

Efficiency: Reactions are often faster and higher-yielding compared to conventional acid catalysts like para-toluenesulfonic acid. researchgate.net

Simplicity: The work-up procedure is straightforward, involving dissolving the product and filtering off the solid catalyst. orientjchem.orgscielo.org.mx

Green Conditions: The protocol often operates under solvent-free conditions and the catalyst is reusable, aligning with green chemistry principles. orientjchem.orgredalyc.org

Table 1: Synthesis of Benzamide Derivatives Using SBA-Pr-SO3H Catalyst A selection of results from the reaction of 2-aminobenzamide with various benzoyl chlorides.

EntryBenzoyl Chloride DerivativeTime (min)Yield (%)
14-Nitro1095
24-Chloro1592
34-Bromo1590
44-Methyl2090
52-Nitro1094
62-Chloro1590

Data sourced from a study on the one-pot synthesis of quinazolinone and benzamide derivatives. orientjchem.org

Metal-Catalyzed Transformations

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of C-N bonds and the functionalization of complex molecules under mild conditions. frontiersin.orgsemanticscholar.org Various metals, including palladium, copper, nickel, and cobalt, have been employed to catalyze the synthesis of benzamides through diverse reaction pathways. benthamdirect.comresearchgate.netacs.orgacs.org

Common strategies include:

Cross-Coupling Reactions: Palladium-catalyzed C-N coupling reactions are widely used for amide formation. acs.org These reactions typically involve coupling an amine with a carboxylic acid derivative.

C-H Activation: A powerful and atom-economical strategy involves the direct functionalization of C-H bonds. researchgate.net Transition metals like cobalt and nickel can catalyze the directed C-H/N-H annulation of benzamide derivatives to form more complex heterocyclic structures. researchgate.net This approach avoids the need for pre-functionalized starting materials, making it a more step-economic process. researchgate.netacs.org

Copper-Catalyzed Synthesis: Copper is an earth-abundant and cost-effective metal that can catalyze the synthesis of substituted benzamides from salts of carboxylic acids and amines, often enhanced by microwave irradiation. benthamdirect.com

Nickel-Catalyzed Reactions: Nickel catalysts have been used for C-H alkylation of substrates bearing benzamide directing groups. acs.org They have also been employed in C-N cross-coupling reactions to produce multi-substituted quinazolines from benzamides. frontiersin.org

These metal-catalyzed transformations provide robust and scalable methods for producing a wide array of benzamide structures. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. ajgreenchem.com By using microwave irradiation instead of conventional heating, this technique can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. mdpi.orgresearchgate.net

The first reported example of microwave-assisted organic synthesis was the hydrolysis of benzamide. ajgreenchem.com Subsequent research has demonstrated the broad applicability of this technology. In the context of benzamide synthesis, microwave irradiation offers several advantages:

Rate Enhancement: Reactions are significantly faster. For example, the hydrolysis of benzamide at 180°C with 5% sulfuric acid was completed in 7 minutes under microwave irradiation. mdpi.org

Improved Yields: Microwave-assisted ring opening of oxazolones with amines to form benzamides proceeded in good yields, whereas conventional heating was less effective. researchgate.net

Energy Efficiency: Microwaves heat the reaction mixture directly and selectively, leading to a more efficient use of energy compared to conventional methods. ajgreenchem.com

Greener Synthesis: The reduction in reaction time, potential for solvent-free reactions, and lower energy consumption make MAOS an environmentally friendly approach. ajgreenchem.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzamide Hydrolysis

MethodConditionsTimeYield
Conventional HeatingReflux, 20% H₂SO₄> 1 hourQuantitative
Microwave IrradiationSealed vessel, 140°C, 20% H₂SO₄7 minQuantitative
Microwave IrradiationSealed vessel, 180°C, 5% H₂SO₄7 minQuantitative

Data adapted from a reinvestigation of the microwave-assisted hydrolysis of benzamide. mdpi.org

Advanced Reactivity and Transformation Pathways of 3,6 Dimethoxy 2 Nitrobenzamide

Chemical Transformations of the Nitro Group

The nitro group is a key functional handle, offering pathways to various derivatives, most notably amino compounds, which are valuable synthetic intermediates. Its reactivity is characterized by reductive processes and potential photochemical transformations.

Reductive Strategies (e.g., Chemoselective Reduction to Aminobenzamides)

The chemoselective reduction of the nitro group in 3,6-dimethoxy-2-nitrobenzamide to form 2-amino-3,6-dimethoxybenzamide (B187044) is a critical transformation. This requires reagents and conditions that selectively reduce the nitro functionality without affecting the amide bond or the aromatic methoxy (B1213986) groups. Catalytic hydrogenation is a widely employed and effective method for this purpose.

The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. prepchem.comchemistrytalk.org The choice of solvent, pressure, and temperature is crucial for achieving high yield and selectivity. For instance, the reduction of a similar compound, 3,4-dimethoxy-6-nitrobenzamide, was successfully achieved using 10% Pd/C in ethanol. prepchem.com Homogeneous catalysts, like tris(triphenylphosphine)rhodium chloride, are also known for their selectivity in hydrogenating specific functional groups, such as nitro groups, in the presence of other reducible moieties. orgsyn.org

Alternative reductive strategies can also be employed. Metal-based reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in acetic acid are classic methods for nitro group reduction, though they may require harsher conditions and more extensive workup procedures compared to catalytic hydrogenation.

Table 1: Representative Conditions for Nitro Group Reduction

Reducing System Catalyst/Reagent Solvent Typical Conditions Reference(s)
Catalytic Hydrogenation 10% Pd/C Ethanol H₂ atmosphere, Room Temp. prepchem.com
Catalytic Hydrogenation Raney Nickel Ethanol/Methanol H₂ atmosphere, Room Temp. chemistrytalk.org
Metal/Acid SnCl₂ / HCl Ethanol Reflux nih.gov
Metal/Acid Fe / Acetic Acid Water/Ethanol Reflux N/A

The resulting 2-aminobenzamides are versatile building blocks. For example, 2-amino-4,6-dimethoxybenzamide (B1287547) serves as a key intermediate in the synthesis of pharmaceutical compounds. google.com

Photochemical Reactivity and Photoisomerization Processes

Nitroaromatic compounds are known for their rich and complex photochemistry. rsc.org Upon absorption of UV light, this compound can be promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. rsc.orgucl.ac.uk The subsequent reactivity is largely dictated by the nature of these excited states.

A common photochemical pathway for ortho-nitroaromatic compounds is the formation of an aci-nitro intermediate. ucl.ac.uk This species can then undergo further reactions. For instance, studies on 2-nitrotoluene (B74249) have shown the formation of an aci-nitro product that is stable on long timescales. ucl.ac.uk Another potential pathway is an intramolecular nitro-nitrite rearrangement (nitro-nitrite isomerization), which can lead to the formation of nitrite (B80452) ions and phenolic byproducts upon irradiation in aqueous solutions. nih.gov

The presence of substituents significantly influences these photochemical pathways. The electron-donating methoxy groups on the ring and the amide functionality can alter the energy levels of the excited states and the stability of intermediates. The solvent environment also plays a crucial role; for example, hydrogen-bonding solvents can affect the rates of internal conversion and intersystem crossing. ucl.ac.uk While specific photochemical studies on this compound are not widely reported, the general principles of nitroaromatic photochemistry suggest a potential for complex, wavelength-dependent transformations. nih.govfiveable.me

Reactivity of the Amide Moiety

The amide functional group is generally considered robust, yet it possesses subtle reactivity that can be exploited for further molecular elaboration.

Nucleophilic and Electrophilic Transformations at the Amide Nitrogen

The amide group exhibits ambident nucleophilicity, meaning that under certain conditions, either the nitrogen or the oxygen atom can act as the nucleophile. While O-alkylation is common, reactions at the amide nitrogen are also possible, though often more challenging due to the delocalization of the nitrogen's lone pair into the carbonyl group (amidicity).

Nucleophilic Transformations: The nitrogen atom of the primary amide in this compound can, in principle, act as a nucleophile. For instance, it could participate in substitution or addition reactions, although its nucleophilicity is significantly dampened by resonance. In some cases, intramolecular nucleophilic attack from the amide nitrogen onto an electrophilic center can occur. rsc.org

Electrophilic Transformations: The amide nitrogen can be targeted by strong electrophiles. N-alkylation or N-acylation can be achieved, typically after deprotonation of the amide N-H with a strong base to generate a more potent nucleophile. Electrophilic activation of the amide itself, for instance with triflic anhydride, can generate highly reactive intermediates that undergo subsequent transformations. acs.org Such strategies could potentially be applied to this compound to introduce substituents at the nitrogen atom.

Amide Bond Amidicity and its Influence on Reactivity

Amidicity, or amide resonance, refers to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system (nN → π*C=O). nih.govresearchgate.net This interaction imparts a partial double-bond character to the C-N bond, enforcing planarity and restricting rotation. In this compound, the presence of the bulky nitro group at the ortho position introduces significant steric hindrance.

This steric clash between the ortho-nitro group and the amide moiety likely forces the amide group to twist out of the plane of the aromatic ring. Computational and structural studies on other ortho-substituted benzamides have shown that such substitution increases the rotational barriers around both the N-C(O) and Ar-C(O) bonds and can lead to significant non-planarity. nsf.govacs.org This distortion has profound consequences:

Reduced Resonance: Twisting the amide group disrupts the orbital overlap necessary for efficient resonance, increasing the single-bond character of the C-N bond and localizing the nitrogen lone pair.

Increased Nucleophilicity of Nitrogen: A less delocalized lone pair makes the amide nitrogen more pyramidal and more nucleophilic. nih.gov

Altered Bond Lengths: The N-C(O) bond would be expected to lengthen, while the C=O bond may shorten slightly compared to a planar amide. nih.gov

This sterically-induced disruption of amidicity makes the amide in this compound potentially more reactive in transformations involving the nitrogen atom compared to an unsubstituted benzamide (B126).

Table 2: Expected Effects of Ortho-Nitro Group on Amide Properties

Property Unsubstituted Benzamide This compound (Predicted) Consequence Reference(s)
Ar-C(O) Torsion Angle Near planar Significantly twisted Disrupted conjugation nsf.govacs.org
Amide Resonance Strong Weakened Increased reactivity at N and C=O acs.orgnih.gov
N-C(O) Bond Character Partial double bond More single bond character Lower rotational barrier nih.gov
Nitrogen Geometry Trigonal planar More pyramidal Increased N-nucleophilicity nih.govmdpi.com

Aromatic Ring Functionalization and Derivatization

Further functionalization of the aromatic ring of this compound would likely proceed via electrophilic aromatic substitution (EAS). The outcome of such a reaction is governed by the directing effects of the four substituents already present on the ring. uomustansiriyah.edu.iqnumberanalytics.com

The substituents can be classified by their activating/deactivating and directing effects:

-OCH₃ (Methoxy): Strongly activating, ortho, para-directing.

-NO₂ (Nitro): Strongly deactivating, meta-directing.

-CONH₂ (Amide): Deactivating, meta-directing.

Analyzing the directing effects on the available positions (C4 and C5):

Position C4: Is para to the C1-amide and meta to the C2-nitro group. It is ortho to one methoxy group (at C3) and meta to the other (at C6).

Position C5: Is meta to the C1-amide and C2-nitro group. Crucially, it is ortho to the C6-methoxy group and para to the C3-methoxy group.

The two powerful, activating methoxy groups strongly direct incoming electrophiles to the positions ortho and para to them. The C5 position is uniquely activated by both methoxy groups (ortho to one, para to the other). Conversely, the deactivating nitro and amide groups direct away from this position. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position . This position is electronically enriched and represents the point of greatest nucleophilicity on the aromatic ring. libretexts.orguci.edu Common EAS reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to yield the corresponding 5-substituted derivative.

Directed C–H Activation and Arylation Reactions

The field of C–H activation has emerged as a powerful tool in organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. In the context of "this compound," the amide functional group can act as a directing group, facilitating the selective activation of specific C–H bonds within the molecule. This directed approach allows for precise modifications of the aromatic core, leading to the formation of complex molecular architectures.

Palladium-catalyzed reactions are frequently employed for such transformations. For instance, the β-C(sp³)–H arylation of aliphatic tertiary amides has been achieved using a palladium(II)/sulfoxide-2-hydroxypridine (SOHP) catalytic system. This method allows for the desymmetrization of prochiral centers, creating new stereocenters with high enantioselectivity. snnu.edu.cn While this specific example does not use "this compound," the principles of amide-directed C–H activation are broadly applicable. The efficiency and selectivity of these reactions are highly dependent on the nature of the directing group, the catalyst, and the reaction conditions.

Furthermore, the development of transient directing groups has expanded the scope of C–H arylation to include aldehydes. nih.govresearchgate.net These in-situ-formed directing groups guide the metal catalyst to a specific C–H bond, and are subsequently cleaved, revealing the functionalized product. This strategy has been successfully applied to the γ-C(sp³)–H arylation of aliphatic and benzoheteroaryl aldehydes. nih.gov Deuterium-labeling experiments have indicated that the C–H bond cleavage is often the rate-limiting step in these catalytic cycles. nih.gov

The non-directed cross-dehydrogenative coupling of allylic C(sp³)–H bonds with (hetero)arenes represents another facet of C–H activation. nih.gov This methodology, often catalyzed by rhodium, allows for the direct formation of C–C bonds between two unactivated C–H bonds, offering a highly atom-economical approach to complex molecules. nih.gov

While specific examples detailing the direct C–H arylation of "this compound" are not prevalent in the searched literature, the established methodologies for amide-directed C–H activation provide a strong foundation for predicting its reactivity. The electron-donating methoxy groups and the electron-withdrawing nitro group would undoubtedly influence the electronic properties of the aromatic ring and, consequently, the regioselectivity of C–H functionalization.

Influence of Dimethoxy Substituents on Aromatic Reactivity

The two methoxy groups on the benzene (B151609) ring of "this compound" significantly influence its reactivity in electrophilic aromatic substitution reactions. Methoxy groups are strong activating groups and are ortho-, para-directing. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. libretexts.org This increased nucleophilicity makes the ring more susceptible to attack by electrophiles.

The activating influence of a methoxy substituent can increase the rate of electrophilic substitution by a factor of about ten thousand compared to unsubstituted benzene. libretexts.org However, in "this compound," the presence of the nitro group, a strong deactivating and meta-directing group, counteracts this effect to some extent. The nitro group withdraws electron density from the ring both inductively and through resonance, making the ring less reactive towards electrophiles. libretexts.org

Position 4: Para to the C3-methoxy group and meta to the nitro group. This position is strongly activated.

Position 5: Ortho to the C6-methoxy group and meta to the nitro group. This position is also strongly activated.

Therefore, electrophilic substitution on "this compound" is expected to occur preferentially at the 4 and 5 positions. The specific outcome would depend on the nature of the electrophile and the reaction conditions.

The steric hindrance from the existing substituents also plays a role in directing incoming groups. The bulky nitro and benzamide groups may hinder attack at adjacent positions.

Electrochemical Behavior of Nitrobenzamide Systems

The electrochemical behavior of nitroaromatic compounds, including nitrobenzamides, is characterized by the reduction of the nitro group. thieme-connect.comrsc.orgresearchgate.netacs.org This process is of significant interest due to its applications in areas such as the development of prodrugs for cancer therapy and the detection of nitroaromatic explosives. rsc.orgresearchgate.net

The reduction of a nitroaromatic compound (ArNO₂) typically proceeds through a series of steps involving the transfer of electrons and protons. The initial one-electron reduction leads to the formation of a nitro radical anion (ArNO₂⁻). researchgate.net Further reduction can yield a nitroso (ArNO), a hydroxylamine (B1172632) (ArNHOH), and finally an amine (ArNH₂) derivative. acs.orgresearchgate.net

The electrochemical reduction of nitro-substituted benzamides has been studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net These studies reveal that the reduction process involves multiple steps, corresponding to the formation of the various intermediates mentioned above. researchgate.net The exact potential at which these reduction steps occur is influenced by factors such as the pH of the medium, the solvent system, and the nature and position of other substituents on the aromatic ring. acs.org

The presence of electron-donating groups, such as the dimethoxy groups in "this compound," would likely make the reduction of the nitro group more difficult (i.e., occur at a more negative potential) compared to an unsubstituted nitrobenzamide. Conversely, electron-withdrawing groups would facilitate the reduction.

Electrochemical methods can be used not only to study the reduction mechanism but also for the quantitative determination of nitrobenzamide compounds. researchgate.net For instance, DPV has been used to develop sensitive analytical methods for the detection of nitro-substituted benzamides using pencil graphite (B72142) electrodes. researchgate.net

The electrochemical reduction of nitroaromatic compounds is also a key principle in the design of certain anticancer prodrugs. These compounds are selectively activated in hypoxic tumor cells, which have higher levels of nitroreductase enzymes. These enzymes catalyze the reduction of the nitro group to a cytotoxic species, such as a hydroxylamine, which can then damage DNA and other cellular components. researchgate.net

The following table outlines the general electrochemical reduction pathway for a nitroaromatic compound.

Reduction StepProductNumber of Electrons (e⁻)Number of Protons (H⁺)
1Nitro radical anion (ArNO₂⁻)10
2Nitroso (ArNO)22
3Hydroxylamine (ArNHOH)22
4Amine (ArNH₂)22

Note: The number of electrons and protons can vary depending on the specific reaction conditions, particularly the pH.

Mechanistic Investigations in 3,6 Dimethoxy 2 Nitrobenzamide Chemistry

Reaction Mechanism Elucidation for Synthetic Pathways

The construction of molecular frameworks from precursors like 3,6-dimethoxy-2-nitrobenzamide often involves sophisticated catalytic systems or carefully orchestrated stepwise reactions. Elucidating the mechanisms of these pathways is critical for optimizing reaction conditions and predicting product formation.

Catalysis offers efficient routes for activating and transforming the 2-nitrobenzamide (B184338) scaffold. Transition metals, in particular, play a pivotal role in mediating reactions that would otherwise be kinetically prohibitive.

Palladium-based catalysts are effective in promoting the reductive cyclization of nitroarenes. unimi.it In a process catalyzed by palladium/phenanthroline complexes, the nitro group of a nitroarene can be reduced by carbon monoxide (generated in situ from a precursor like phenyl formate) to a nitrosoarene intermediate. unimi.it This highly reactive species is then trapped in a hetero-Diels-Alder reaction with a conjugated diene to form 3,6-dihydro-2H- ehu.essmolecule.com-oxazines. unimi.it Mechanistic proposals suggest that the activation of the nitroarene proceeds via a single electron transfer (SET) from the electron-rich, low-valent metal catalyst to the nitroarene. unimi.it

Cobalt catalysis has been employed for the directed C-H functionalization of benzamides. ehu.es While not specific to the nitro-substituted variant, these studies reveal fundamental mechanistic principles. A Cp*Co(III) catalyst can coordinate to the amide's directing group, enabling the selective activation of an ortho C-H bond. ehu.es This C-H cobaltation step is often rate-determining and is followed by migratory insertion of a coupling partner, such as an alkene, and subsequent reductive elimination to yield the allylated product. ehu.es DFT calculations have shown that electron-releasing groups on the benzamide (B126) ring, such as methoxy (B1213986) groups, can lower the activation barrier for the C-H activation step, thereby favoring the reaction. ehu.es

Furthermore, one-pot reductive N-heterocyclizations of 2-nitrobenzoic acid derivatives can be catalyzed by Indium(III) or Bismuth(III) salts. arkat-usa.org In this process, formamide (B127407) acts as the reductant, cyclocondensate, and solvent. The mechanism is believed to involve the reduction of the nitro group to an amino group by carbon monoxide (a decomposition product of formamide), followed by a Niementowski cyclocondensation to form quinazolinones. arkat-usa.org

Table 1: Examples of Catalytic Systems in Related Nitrobenzamide Chemistry

Catalytic System Reactant Type Transformation Mechanistic Feature Reference
Palladium/Phenanthroline Nitroarene Reductive Cycloaddition Single Electron Transfer (SET) to nitro group unimi.it
Cp*Co(III) Benzamide C-H Allylation Amide-directed C-H cobaltation ehu.es
Indium(III) Chloride 2-Nitrobenzoic acid derivative Reductive N-Heterocyclization In situ reduction and cyclocondensation arkat-usa.org
Palladium(II) Acetate N-Alkyl Benzamide Cyclization with Benzyne C-H bond activation favored by electron-donating groups rsc.org

Many synthetic routes involving 2-nitrobenzamides proceed through a sequence of discrete, well-defined steps. A common and powerful strategy is the reductive cyclization, where the nitro group is first converted to a nucleophilic amine, which then participates in an intramolecular cyclization.

The synthesis of indazolones from 2-nitrobenzamides exemplifies this stepwise approach. researchgate.net The process involves the reduction of the nitro group to an amine, which is then transformed into a hydrazide. A subsequent base-mediated intramolecular SNAr reaction or a metal-mediated reductive N-N bond-forming cyclization yields the indazolone core. researchgate.net

A typical sequence for such a transformation would be:

Reduction: The nitro group of this compound is reduced to an amino group, forming 2-amino-3,6-dimethoxybenzamide (B187044). This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or iron in acidic media. google.com

Nucleophilic Attack: The newly formed aniline (B41778) derivative possesses a nucleophilic amino group positioned ortho to the amide. This amine can attack the electrophilic carbonyl carbon of the amide.

Cyclization-Dehydration: The initial tetrahedral intermediate formed from the nucleophilic attack subsequently eliminates a molecule of ammonia (B1221849) (if the starting material was a primary amide) or an amine (for N-substituted amides) to form a cyclic product, such as a quinazolinone derivative. arkat-usa.orggoogle.com This intramolecular cyclization is a classic example of a nucleophilic addition-elimination reaction at the carbonyl group.

This stepwise mechanism is highly versatile and forms the basis for the synthesis of numerous nitrogen-containing heterocycles from ortho-substituted nitroaromatics.

Mechanistic Aspects of Nitro Group Transformations

The nitro group is one of the most versatile functional groups in organic synthesis, acting as a powerful electron-withdrawing group, a directing group, and a precursor to other functionalities, most notably the amino group. The mechanisms of its transformations can involve radical intermediates or photochemical activation.

While many nitro group reductions are depicted as two-electron processes, there is substantial evidence for the involvement of radical intermediates, especially in metal-catalyzed reactions. The activation of nitroarenes by low-valent transition metals can occur via a single electron transfer (SET) from the metal center to the nitro group. unimi.it This generates a nitroarene radical anion.

This radical anion is a key intermediate that can undergo further transformations. For instance, in palladium-catalyzed reductions, the radical anion may evolve to form a nitrosoarene complex. unimi.it The involvement of such radical species is supported by observations that reaction rates and pathways can be influenced by factors that stabilize or destabilize radicals. The bypassing of highly reactive semiquinone radicals is noted in some enzymatic reductions of quinones, highlighting the biological importance of controlling single-electron versus two-electron pathways. nih.gov

The photochemistry of 2-nitrobenzyl compounds is a well-studied area, revealing complex reaction pathways upon UV irradiation. rsc.org For compounds like this compound, which contain the 2-nitrobenzyl moiety, photochemical excitation typically leads to an excited triplet state of the nitro group. This excited state is a powerful hydrogen abstractor.

Two primary mechanistic pathways are proposed for the subsequent reactions of 2-nitrobenzyl compounds:

Intramolecular Hydrogen Abstraction and Proton Transfer: The excited nitro group abstracts a hydrogen atom from the benzylic position (in this case, from a substituent if available, or potentially from the solvent). In aqueous or protic environments, this can lead to the formation of a transient aci-nitro intermediate, which can rearrange to form a hydrated nitroso compound. rsc.org This pathway is often favored in aprotic solvents.

Cyclization and Ring Opening: A "classical" mechanism involves the intramolecular cyclization of the intermediate formed after hydrogen abstraction to yield a benzisoxazolidine intermediate. This heterocyclic intermediate is unstable and undergoes ring-opening to generate a carbonyl compound (in this case, an aldehyde or ketone) and a nitroso species. rsc.org This pathway is often predominant in neutral aqueous solutions.

These photochemical transformations provide a metal-free method for functionalizing the molecule and are of significant interest in the development of photolabile protecting groups.

Influence of Electronic and Steric Factors on Reaction Outcomes

The reactivity of this compound is profoundly influenced by the electronic properties and spatial arrangement of its substituents. The two methoxy groups, the nitro group, and the amide group engage in a complex electronic and steric interplay.

Electronic Effects:

Methoxy Groups (-OCH₃): As strong electron-donating groups (EDGs) through resonance (+R effect), the methoxy groups increase the electron density of the aromatic ring. This activates the ring towards electrophilic attack and can facilitate reactions like C-H activation. ehu.es In palladium-catalyzed cyclizations, EDGs on the benzamide ring have been shown to favor the ortho C-H bond activation step. rsc.org

Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect), the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Amide Group (-CONH₂): The amide group is generally considered an electron-withdrawing, deactivating group for electrophilic substitution. However, its lone pair on the nitrogen can participate in resonance, and it is a crucial directing group in many metal-catalyzed C-H activation reactions. ehu.es

The combination of strong EDGs (dimethoxy) and a strong EWG (nitro) creates a "push-pull" electronic environment, polarizing the molecule and influencing the regioselectivity of reactions.

Steric Effects: The placement of substituents at the 2, 3, and 6 positions creates significant steric hindrance around the reactive centers.

The methoxy group at position 6 is ortho to the amide group. This steric bulk can hinder the approach of reagents to the amide nitrogen or carbonyl and may influence the rotational barrier of the C-N bond.

The methoxy group at position 3 is ortho to the nitro group at position 2. This proximity can influence the orientation of the nitro group relative to the plane of the benzene (B151609) ring.

In catalytic reactions, ortho-substituents are known to decrease reactivity, likely by sterically impeding the coordination of the substrate to the metal catalyst during steps like C-H activation. ehu.es However, in some cases, this steric clash can be overcome, albeit with reduced yields. ehu.es

The balance between these electronic and steric factors is delicate. For example, while the electron-donating methoxy groups might electronically favor a C-H activation at an open position, the steric bulk of these same groups might raise the energy of the transition state, slowing or preventing the reaction. ehu.es

Table 2: Influence of Substituents on Reactivity of Benzamide Analogs

Substituent Type/Position Electronic Effect Steric Effect Impact on Reaction Outcome Reference
Electron-Donating (e.g., -OCH₃) Activates ring, lowers C-H activation barrier Moderate to high Favors catalytic C-H activation/cyclization ehu.esrsc.org
Electron-Withdrawing (e.g., -NO₂) Deactivates ring for electrophilic attack Moderate Disfavors C-H activation, may enable nucleophilic substitution rsc.org
Ortho-substituents Variable High Can decrease reactivity by steric repulsion with catalyst/reagents ehu.es
3,5-Disubstitution Variable High Can completely prevent reaction due to increased steric strain ehu.es

Spectroscopic and Structural Characterization of 3,6 Dimethoxy 2 Nitrobenzamide and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For 3,6-Dimethoxy-2-nitrobenzamide, both ¹H and ¹³C NMR would provide a detailed map of the proton and carbon environments within the molecule.

Detailed Chemical Shift Analysis and Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the amide protons. The aromatic region would likely show two doublets for the protons at the C4 and C5 positions, a consequence of their coupling to each other. The electron-withdrawing nitro group at C2 and the electron-donating methoxy groups at C3 and C6 would significantly influence the chemical shifts of these aromatic protons, typically shifting them downfield. libretexts.org The two methoxy groups at C3 and C6 are expected to appear as sharp singlets. The protons of the primary amide group (-CONH₂) would likely appear as two broad singlets, and their chemical shift can be influenced by solvent and concentration due to hydrogen bonding. researchgate.net

In the ¹³C NMR spectrum, distinct signals for each carbon atom in this compound would be expected. The carbonyl carbon of the amide group would appear significantly downfield. The aromatic carbons would have their chemical shifts determined by the attached substituents. The carbons bearing the methoxy groups (C3 and C6) would be shifted downfield, while the carbon attached to the nitro group (C2) would also experience a downfield shift. The carbons of the two methoxy groups would appear in the upfield region of the spectrum. rsc.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (C4-H, C5-H) 7.20 - 7.80 d, d
Methoxy H (C3-OCH₃, C6-OCH₃) 3.80 - 4.00 s
Amide H (-CONH₂) 7.50 - 8.50 br s

Note: Predicted values are based on analogous compounds and substituent effects. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Amide) 165 - 170
C-NO₂ (C2) 145 - 150
C-OCH₃ (C3, C6) 150 - 155
C-H (C4, C5) 110 - 125
C-CONH₂ (C1) 125 - 135
OCH₃ 55 - 65

Note: Predicted values are based on analogous compounds and substituent effects. Actual values may vary based on solvent and experimental conditions.

Conformational Analysis via NMR

The rotation around the C-N bond of the amide group in benzamides is restricted due to the partial double bond character, which can lead to the existence of different conformers, or rotamers. researchgate.net This can be observed in the NMR spectrum, particularly at low temperatures, where the interconversion between conformers is slow enough to be detected on the NMR timescale. This may result in the doubling of signals for the protons and carbons near the amide group. niscpr.res.innih.gov

Furthermore, the orientation of the nitro group relative to the amide and methoxy groups can be influenced by steric hindrance. The nitro group at the C2 position is sterically hindered by the adjacent methoxy group at C3 and the amide group at C1. This steric strain can force the nitro group to be out of the plane of the benzene (B151609) ring. Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations between the amide protons and the protons of the adjacent methoxy group, offering insights into the preferred conformation of the molecule in solution. mdpi.com

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Characteristic Absorption Bands of Nitro and Amide Functionalities

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the nitro and amide functional groups. The primary amide group exhibits two N-H stretching vibrations, typically in the range of 3400-3100 cm⁻¹. libretexts.org The C=O stretching vibration of the amide (Amide I band) is a strong absorption expected to appear around 1640-1680 cm⁻¹. vulcanchem.com

The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretch is typically a strong band found in the region of 1560-1510 cm⁻¹, while the symmetric stretch appears as a medium to strong band between 1360-1320 cm⁻¹. vulcanchem.com The presence of these distinct bands in the IR spectrum would confirm the presence of both the amide and nitro functionalities in the molecule.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹) Intensity
Amide (-CONH₂) N-H Stretch 3400 - 3100 Medium (two bands)
Amide (-CONH₂) C=O Stretch (Amide I) 1680 - 1640 Strong
Nitro (-NO₂) Asymmetric Stretch 1560 - 1510 Strong
Nitro (-NO₂) Symmetric Stretch 1360 - 1320 Medium-Strong
C-O-C (Methoxy) Stretch 1275 - 1200 and 1075 - 1020 Strong

Note: Expected ranges are based on general spectroscopic data for organic compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity and structure.

Molecular Weight Confirmation and Fragmentation Pattern Analysis

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₉H₁₀N₂O₅). nih.gov

The fragmentation pattern in the mass spectrum would be characteristic of the compound's structure. Common fragmentation pathways for benzamides include the loss of the amide group or parts of it. researchgate.net For this compound, initial fragmentation could involve the loss of the amide group (-CONH₂) to form a benzoyl cation. Subsequent fragmentations could include the loss of the nitro group (-NO₂), methoxy groups (-OCH₃), or carbon monoxide (CO). benthamopen.com The analysis of these fragmentation patterns helps to piece together the structure of the molecule. For instance, the loss of a methyl group (CH₃) from a methoxy substituent is a common fragmentation pathway for methoxy-containing aromatic compounds. libretexts.org

X-ray Crystallography

Determination of Solid-State Molecular Geometry and Conformation

The solid-state geometry of this compound is expected to be significantly influenced by the steric and electronic interplay of its substituents on the benzene ring. The presence of the bulky nitro group at the 2-position and a methoxy group at the 3-position likely forces the amide group out of the plane of the benzene ring to minimize steric hindrance. This non-planar conformation is a common feature in ortho-substituted benzamides. For instance, in the crystal structure of N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide, a notable dihedral angle is observed between the aromatic rings, which is attributed to steric strain from the nitro group. cam.ac.uk Similarly, the nitro group itself is often twisted out of the plane of the benzene ring due to steric interactions with adjacent substituents. cam.ac.uk

Table 1: Predicted Torsional Angles in this compound Based on Related Structures

Torsional AnglePredicted Value (°)Rationale based on Analogous Compounds
C2-C1-C(O)-NNon-zeroSteric hindrance from the ortho-nitro group is expected to cause a significant twist.
C1-C2-N-O2Significant deviation from 0° or 180°The bulky nitro group is likely to be twisted out of the benzene ring plane.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces. The amide group is a classic hydrogen bond donor (-NH₂) and acceptor (C=O), facilitating the formation of robust intermolecular connections.

In many crystalline benzamides, intermolecular N-H···O hydrogen bonds are a dominant feature, often leading to the formation of chains or dimeric motifs. rsc.org For example, in the crystal structure of N-benzyl-2,3,4,5,6-pentafluorobenzamide, intermolecular N—H⋯O hydrogen bonds link molecules into infinite chains. rsc.org In addition to these strong hydrogen bonds, weaker C-H···O interactions involving the methoxy and aromatic protons as donors and the nitro and carbonyl oxygen atoms as acceptors are also anticipated to play a significant role in stabilizing the crystal lattice. iucr.orgnih.gov

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondN-H (amide)O=C (amide)Formation of primary structural motifs (e.g., chains, dimers).
Hydrogen BondC-H (aromatic, methoxy)O=C (amide), O (nitro), O (methoxy)Stabilization of the three-dimensional crystal lattice.
π-π StackingBenzene ringBenzene ringContribution to the overall packing efficiency.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. msu.edu

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The key chromophore is the nitrobenzamide system. The benzene ring itself has π → π* transitions, and the presence of the nitro group, amide group, and methoxy groups will shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity.

Specifically, the nitro group is a strong chromophore, and its conjugation with the aromatic ring typically results in a strong absorption band. The methoxy groups, being auxochromes, also contribute to the bathochromic shift due to their electron-donating nature. While a specific UV-Vis spectrum for this compound is not available in the searched literature, data from a closely related compound, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, shows a maximum absorption at 273 nm when measured in dimethylformamide (DMF). nih.gov This suggests that this compound would likely exhibit a primary absorption band in a similar region of the UV spectrum. The n → π* transition of the nitro group and the carbonyl group of the amide are also possible but are generally much weaker than the π → π* transitions. msu.edu

Table 3: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)Electronic TransitionChromophore
Non-polar (e.g., Hexane)~270-290π → πNitro-substituted benzene ring
Polar (e.g., Ethanol)~275-295π → πNitro-substituted benzene ring

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of UV-Vis spectroscopy. The actual λmax may vary depending on the solvent and experimental conditions.

Computational and Theoretical Chemistry Studies on 3,6 Dimethoxy 2 Nitrobenzamide

Quantum Chemical Calculations (e.g., DFT, CASPT2//CASSCF)

Quantum chemical calculations are fundamental to understanding the molecular properties of 3,6-dimethoxy-2-nitrobenzamide at the electronic level. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of computational cost and accuracy. For more complex electronic structures, multireference methods like CASPT2//CASSCF could be employed, although DFT is generally sufficient for molecules of this nature.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve exploring the conformational landscape, particularly the rotational barriers of the methoxy (B1213986) and benzamide (B126) functional groups. The potential energy surface would be scanned by systematically rotating these groups to identify all possible conformers. The resulting geometries would then be optimized to find the local and global energy minima.

Illustrative Data Table: Optimized Geometrical Parameters

Below is a hypothetical table of selected bond lengths and angles for the global minimum energy conformer of this compound, as would be calculated using a DFT method (e.g., B3LYP/6-311G(d,p)).

ParameterBond/AngleCalculated Value
Bond LengthC1-C21.40 Å
C2-N1 (Nitro)1.48 Å
C1-C(O)NH21.50 Å
C(O)-N2 (Amide)1.35 Å
Bond AngleO1-N1-O2 (Nitro)124.5°
C1-C(O)-N2 (Amide)118.0°
Dihedral AngleC2-C1-C(O)-N215.0°

Note: The data in this table is illustrative and not from actual calculations on this compound.

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic structure.

Charge Distribution: Mulliken or Natural Bond Orbital (NBO) analysis would be used to determine the partial atomic charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Reactivity Indices: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

Illustrative Data Table: Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Electronegativity (χ)4.3 eV
Chemical Hardness (η)2.2 eV
Electrophilicity Index (ω)4.2 eV

Note: The data in this table is illustrative and not from actual calculations on this compound.

Computational methods can predict various spectroscopic properties, which can be used to interpret experimental data or to predict the spectra of unknown compounds.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These calculated shifts can be correlated with experimental data to aid in the structural elucidation of the molecule.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in assigning the vibrational modes observed in an experimental IR spectrum.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the transitions (e.g., n→π* or π→π*).

Illustrative Data Table: Predicted Spectroscopic Data

SpectrumParameterPredicted Value
¹H NMRδ (H on C4)7.2 ppm
δ (H on C5)6.9 ppm
¹³C NMRδ (C=O)168.0 ppm
IRν (N-H stretch)3450, 3350 cm⁻¹
ν (C=O stretch)1680 cm⁻¹
ν (NO₂ asymm. stretch)1530 cm⁻¹
UV-Visλ_max280 nm (π→π)
350 nm (n→π)

Note: The data in this table is illustrative and not from actual calculations on this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.

By mapping out the entire reaction pathway, computational simulations can provide detailed mechanistic insights. For example, in a reaction involving this compound, calculations could be used to determine if a reaction proceeds through a concerted or a stepwise mechanism. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state connects the intended reactants and products. The insights gained from these simulations can be used to understand the factors that control the reaction's outcome and to design more efficient synthetic routes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational dynamics and intermolecular interactions of chemical compounds, such as this compound, in various environments. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior of the molecule, offering a dynamic perspective that complements static computational models.

Conformational Dynamics in Solution and Solid State

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. Molecular dynamics simulations can elucidate the preferred conformations of this molecule in both solution and the solid state, highlighting the influence of the surrounding environment on its structure.

In solution, the conformational landscape of this compound is expected to be diverse, with the molecule exploring a range of rotational isomers (rotamers) around its single bonds. The dihedral angles involving the methoxy groups and the nitro group relative to the benzamide core are of particular interest. Simulations can predict the most stable conformations by identifying the lowest energy states. For analogous substituted benzamides, studies have shown that the planarity of the molecule can be influenced by the nature and position of substituents. For instance, bulky substituents ortho to the amide group can induce non-planarity, which in turn affects the molecule's electronic properties and interaction potential.

In the solid state, the conformational freedom of this compound is significantly restricted due to crystal packing forces. MD simulations of the crystalline form can provide information on the dominant conformation present in the crystal lattice and the extent of thermal motion. The intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal structure can also be characterized.

A hypothetical molecular dynamics simulation of this compound could yield data on the distribution of key dihedral angles, providing a quantitative measure of conformational preferences. The following interactive table illustrates the type of data that could be generated from such a simulation in a solvent like water.

Dihedral AngleMean Value (degrees)Standard Deviation (degrees)
C1-C2-N-O1 (Nitro group)30.510.2
C5-C6-O-C (Methoxy at C6)5.215.8
C2-C3-O-C (Methoxy at C3)-175.08.5
C(O)-N-H1 (Amide)178.15.3
C(O)-N-H2 (Amide)-2.36.1

Note: This data is illustrative and based on general principles of conformational analysis of similar molecules.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies (Theoretical Applications)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are theoretical approaches that play a crucial role in modern drug discovery and materials science. These methods are used to predict the biological activity or properties of chemical compounds based on their molecular structure.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their observed biological activity. For a compound like this compound, a QSAR study would typically involve a dataset of structurally related nitroaromatic compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that can predict the activity of new, untested compounds. For nitroaromatic compounds, QSAR studies have successfully modeled toxicological endpoints and other biological activities. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design for predicting the binding mode of a ligand to the active site of a protein. In the context of this compound, molecular docking could be employed to investigate its potential interaction with a specific biological target. The process involves placing the 3D structure of the molecule into the binding site of a receptor and using a scoring function to estimate the binding affinity. Studies on other nitrobenzamide derivatives have utilized molecular docking to explore their anti-inflammatory potential by predicting their binding to enzymes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

The results of a hypothetical molecular docking study of this compound with a target protein are presented in the interactive table below.

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1-8.2Tyr123, Phe210, Ser3452
2-7.9Tyr123, Leu208, Asn3481
3-7.5Phe210, Val2960

Note: This data is for illustrative purposes and represents typical outputs of a molecular docking simulation.

Together, QSAR and molecular docking provide a powerful in silico toolkit for the rational design of new molecules with desired properties, guiding synthetic efforts and reducing the need for extensive experimental screening.

Advanced Applications in Organic Synthesis and Chemical Building Blocks

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the nitro and amide groups, often in concert, allows 3,6-Dimethoxy-2-nitrobenzamide to serve as a foundational building block for a variety of intricate molecular architectures. The reduction of the ortho-nitro group to an amine is a pivotal transformation that unmasks a nucleophilic center adjacent to the benzamide (B126) moiety, setting the stage for a range of intramolecular cyclization reactions.

The in situ reduction of the nitro group in 2-nitroaryl compounds is a well-established strategy for the synthesis of nitrogen-containing heterocycles. This compound is an ideal substrate for such transformations, leading to highly substituted, fused heterocyclic systems.

Quinolines: The synthesis of quinolines can be achieved through methods like the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group. By reducing the nitro group of a 2-nitrobenzamide (B184338) derivative and manipulating the amide functionality, precursors for quinoline (B57606) synthesis can be generated. The reduction of the nitro group to an amine is the key step that enables the subsequent cyclization to form the quinoline core.

Benzimidazoles: The preparation of benzimidazoles can be accomplished by reacting an o-nitroaniline with an aldehyde in the presence of a reducing agent. Hydrolysis of the amide group in this compound would yield 3,6-dimethoxy-2-nitroaniline, a suitable precursor for this reaction. The one-pot reductive cyclization with an aldehyde would then furnish a highly substituted benzimidazole (B57391) derivative.

Benzothiazoles: While direct synthesis from this compound is not extensively documented, the general synthesis of benzothiazoles often involves the cyclization of 2-aminothiophenol (B119425) derivatives. Nitro-substituted benzothiazoles can be synthesized from starting materials like substituted nitro-anilines. This suggests a potential pathway where the nitro group of this compound is reduced and the amide is converted to a thiol-containing functionality to enable benzothiazole (B30560) ring formation.

Quinazolinones: 2-Nitrobenzamides are direct and effective precursors for the synthesis of quinazolinones. Research has demonstrated palladium-catalyzed methods for producing 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. Another established one-pot procedure involves using sodium dithionite (B78146) to reduce the nitro group of a 2-nitrobenzamide in the presence of an aldehyde, leading to the formation of 2-substituted quinazolin-4(3H)-ones. The dimethoxy substituents on the this compound ring would be carried through to the final quinazolinone product, providing a route to specifically functionalized derivatives.

Table 1: Synthesis of Nitrogen Heterocycles from 2-Nitrobenzamide Precursors

Heterocycle Key Reaction Type Required Co-reactant General Conditions
Quinazolinone Reductive Cyclization Aldehyde Sodium Dithionite Reduction
Quinazolinone Catalytic Cyclization Alcohol Palladium Catalysis, Hydrogen Transfer
Benzimidazole Reductive Cyclization Aldehyde Reduction of corresponding o-nitroaniline

| Quinoline | Friedländer Annulation | Active Methylene Compound | Reduction of nitro group, modification of amide |

The construction of extended, polycyclic aromatic systems often relies on annulation reactions, where new rings are fused onto an existing aromatic core. Nitroarenes can participate in such reactions, for example, through dearomatization processes. bohrium.com Annulation reactions like the [4+2] and [3+2] cycloadditions are powerful methods for building cyclic systems, and nitro(hetero)arenes can serve as substrates in these transformations. bohrium.com While specific examples employing this compound as a building block for larger polycyclic aromatic hydrocarbons are not prominent in the literature, its structure is amenable to such strategies. The electron-withdrawing nitro group can activate the aromatic ring for dearomative annulation reactions, potentially allowing for the construction of more complex, fused ring systems. bohrium.com

Derivatization for Functional Material Synthesis

The functional groups present in this compound offer multiple handles for derivatization, opening possibilities for the synthesis of functional materials. The amide, nitro, and methoxy (B1213986) groups can be chemically modified to tune the electronic and photophysical properties of the molecule. For instance, derivatives of related heterocyclic systems, such as benzothiazoles, are investigated for their potential in material science due to their specific electronic and optical characteristics. evitachem.com By using this compound as a starting scaffold, it is conceivable to synthesize novel chromophores, ligands for metal complexes, or monomers for polymerization, leading to materials with applications in organic electronics or sensing.

Utility in Photoremovable Protecting Group Strategies

A significant application of molecules with the 2-nitrobenzyl scaffold is their use as photoremovable protecting groups (PPGs), also known as photocages. wikipedia.orgresearchgate.net These groups allow for the controlled release of a protected molecule upon irradiation with light, providing precise spatial and temporal control. wikipedia.org

This compound contains the core structure of the 2-nitroveratryl (oNv) group, a widely used PPG. nih.govharvard.eduresearchgate.net The 2-nitrobenzyl unit is the essential chromophore that absorbs light, initiating a photochemical reaction that leads to cleavage. The mechanism, often described as a Norrish Type II reaction, involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, followed by rearrangement and cleavage to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct. wikipedia.org

The two methoxy groups, as seen in the nitroveratryl system, play a crucial role in tuning the properties of the PPG. They act as electron-donating groups that shift the absorption spectrum of the molecule to longer wavelengths (a red-shift). wikipedia.org This is highly advantageous as it allows for the use of less energetic and less biologically damaging light (e.g., near-UV or visible light) for the deprotection step. harvard.edu The 2-nitroveratryl group has been successfully used to protect a variety of functional groups, including thiols in the complex chemical synthesis of peptides like insulin. nih.govresearchgate.net The ability to be cleaved under specific light conditions makes it an orthogonal protecting group that can be removed without affecting other chemical protecting groups in a complex molecule. nih.govharvard.edu

Table 2: Comparison of Common 2-Nitrobenzyl-Based Photoremovable Protecting Groups

Protecting Group Core Structure Key Substituents Typical Cleavage Wavelength Noteworthy Features
2-Nitrobenzyl (NB) 2-Nitrobenzyl None Short-wave UV (~320 nm) Parent PPG system. wikipedia.org
2-Nitroveratryl (NV) 2-Nitrobenzyl 4,5-Dimethoxy Long-wave UV (~350-420 nm) Red-shifted absorption, widely used. wikipedia.orgharvard.edu

| 6-Nitropiperonylmethyl (NP) | 2-Nitrobenzyl | 4,5-Methylenedioxy | Long-wave UV | Red-shifted absorption. wikipedia.org |

Table of Compounds

Compound Name
This compound
3,6-dimethoxy-2-nitroaniline
Quinolines
Benzimidazoles
Benzothiazoles
Quinazolinones
2-nitrosobenzaldehyde
Sodium dithionite

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.